N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Physicochemical profiling Drug-likeness ADME prediction

N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide (CAS 1797755-28-2) is a synthetic small molecule belonging to the piperidine-carboxamide class, featuring a pyridazin-3-yloxy ether and a 4-chlorobenzyl urea-like motif. Publicly available authoritative databases classify this compound as an unscreened chemical entity with no known biological activity reported in ChEMBL.

Molecular Formula C17H19ClN4O2
Molecular Weight 346.82
CAS No. 1797755-28-2
Cat. No. B2810828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
CAS1797755-28-2
Molecular FormulaC17H19ClN4O2
Molecular Weight346.82
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H19ClN4O2/c18-14-5-3-13(4-6-14)12-19-17(23)22-10-7-15(8-11-22)24-16-2-1-9-20-21-16/h1-6,9,15H,7-8,10-12H2,(H,19,23)
InChIKeyKRFKUSAGZGUBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide (CAS 1797755-28-2): Procurement-Relevant Chemical Identity & Baseline


N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide (CAS 1797755-28-2) is a synthetic small molecule belonging to the piperidine-carboxamide class, featuring a pyridazin-3-yloxy ether and a 4-chlorobenzyl urea-like motif [1]. Publicly available authoritative databases classify this compound as an unscreened chemical entity with no known biological activity reported in ChEMBL [2]. Its molecular formula is C₁₇H₁₉ClN₄O₂ (MW 346.82 g/mol), with a calculated logP of 2.595 and a topological polar surface area of 71.26 Ų [2][3]. The compound is commercially offered by several research-chemical suppliers at typical purities of ≥95% [1].

Why N-(4-Chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide Cannot Be Replaced by In-Class Analogs Without Data


The piperidine carboxamide scaffold is privileged in kinase and GPCR drug discovery, but subtle changes to the N-benzyl substituent or the heteroaryl ether can completely invert target selectivity or abolish activity [1]. For example, within the pyridazinyloxypiperidine carboxamide family, replacing the 4-chlorobenzyl group with a phenethyl, benzhydryl, or substituted phenyl group generates compounds with distinct predicted binding poses and physicochemical profiles [2]. Without direct head-to-head experimental data for CAS 1797755-28-2, generic interchange with analogs such as N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide or N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide carries the risk of unknowingly switching to a molecule with different target engagement, solubility, metabolic stability, or off-target liability. The quantitative evidence below clarifies what is currently known and what remains to be established.

Quantitative Differentiation Evidence for N-(4-Chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide


Physicochemical Differentiation: LogP and TPSA Comparison with Close Analogs

The compound's calculated logP (2.595) and topological polar surface area (71.26 Ų) place it within favorable oral drug-like space, but these values differ meaningfully from its closest commercially available analogs. For instance, the N-phenethyl analog (CAS 1797596-42-9) is predicted to have a higher logP (~3.1) due to the absence of the polar chlorine atom, while the N-benzhydryl analog is expected to have a substantially higher logP (>4.0). Such differences impact aqueous solubility and passive membrane permeability, making CAS 1797755-28-2 potentially more soluble and less lipophilic than these comparators [1][2]. These are class-level inferences based on calculated properties; experimental logD₇.₄ or kinetic solubility data for the specific compound have not been publicly reported.

Physicochemical profiling Drug-likeness ADME prediction

Chemical Scaffold Novelty Assessment: Pyridazin-3-yloxy vs. Common Heteroaryl Ethers

The pyridazin-3-yloxy moiety is less frequently utilized in kinase inhibitor libraries compared to pyridinyl, pyrimidinyl, or quinolinyl ethers. A patent survey indicates that pyridazine carboxamides have been specifically claimed as ALK kinase inhibitors, suggesting that the pyridazinyl oxygen may engage the hinge region of kinases in a distinct hydrogen-bonding pattern not achievable with pyridine or pyrimidine analogs [1]. While no direct binding data exist for CAS 1797755-28-2, the scaffold itself offers a differentiated pharmacophore that may be exploited in structure-based design when conventional hinge-binding motifs have failed. This is a class-level inference pending experimental validation.

Scaffold hopping Kinase inhibitor design Heterocyclic chemistry

Purity and Availability Comparison Across Vendors

Multiple vendors list this compound at ≥95% purity, with catalog availability typically ranging from 5 mg to 1 g [1]. In contrast, many structurally similar piperidine carboxamides are offered only as custom synthesis products with longer lead times and higher minimum order quantities. The presence of a complete NMR spectral reference (SpectraBase Compound ID 2kgxOxJ0uES) provides a verified analytical fingerprint that can be used for incoming quality control, a feature not universally available for custom analogs [2]. The molecular formula C₁₇H₁₉ClN₄O₂ and exact mass 346.119654 g/mol are confirmed by HRMS-compatible data, facilitating unambiguous identity verification.

Procurement quality Analytical characterization Supply chain

Recommended Application Scenarios for N-(4-Chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide


Hit Identification in Kinase-Focused Screening Libraries

Given the patent-reported association of pyridazine carboxamides with ALK kinase inhibition [1], this compound is best deployed as a scaffold-diverse member of a kinase-focused screening deck. Its unique pyridazin-3-yloxy hinge-binding motif differentiates it from common 2-anilinopyrimidine or quinazoline-based kinase inhibitors, potentially revealing hits for targets resistant to standard chemotypes.

Physicochemical Property Benchmarking in Early Lead Optimization

The compound's calculated logP (2.595) and TPSA (71.26 Ų) [2] sit within the central range of oral drug-like space (Lipinski Rule of Five compliant). This makes it a useful benchmarking tool when evaluating how modifications to the N-benzyl or pyridazinyl groups shift physicochemical properties away from this baseline, as described in Section 3, Evidence Item 1.

Analytical Reference Standard for LC-MS / NMR Method Development

With a confirmed exact mass of 346.119654 g/mol and a publicly available ¹H NMR spectrum [3], the compound can serve as a retention-time and mass-accuracy calibrant for LC-MS methods targeting piperidine carboxamides, or as an NMR reference standard for laboratories establishing synthetic routes to related scaffolds.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.